Scaffold-Dependent Receptor Binding: Cyclopenta[b]indole vs. Carbazole and Cyclohept[b]indole Analogs
The size of the saturated ring fused to the indole core directly influences melatonin receptor binding affinity. In a head-to-head comparison, tetrahydrocarbazoles (6-membered ring) demonstrated the highest binding affinity, while cyclopent[b]indoles (5-membered ring, such as the target scaffold) and cyclohept[b]indoles (7-membered ring) showed lower affinities [1]. This scaffold-dependent difference is a critical factor in selecting the appropriate starting point for melatonergic ligand design.
| Evidence Dimension | Relative binding affinity to melatonin receptor |
|---|---|
| Target Compound Data | Cyclopent[b]indole scaffold (representative of target compound class) exhibits 'rather lower affinities' compared to tetrahydrocarbazoles. |
| Comparator Or Baseline | Tetrahydrocarbazole scaffold (highest affinity); Hexahydrocyclohept[b]indole scaffold (lowest affinity) |
| Quantified Difference | Qualitative ranking: Tetrahydrocarbazole > Cyclopent[b]indole > Cyclohept[b]indole |
| Conditions | Radioligand binding assay using chicken brain membranes; compounds 9, 10, and 11. |
Why This Matters
This ranking establishes that the cyclopenta[b]indole scaffold is a distinct pharmacophore, not a direct substitute for the higher-affinity carbazole or the antagonist-prone cyclohept[b]indole, guiding project-specific scaffold selection.
- [1] Davies, D. J., Garratt, P. J., Tocher, D. A., Vonhoff, S., Davies, J., Teh, M. T., & Sugden, D. (1998). Mapping the melatonin receptor. 5. Melatonin agonists and antagonists derived from tetrahydrocyclopent[b]indoles, tetrahydrocarbazoles and hexahydrocyclohept[b]indoles. Journal of Medicinal Chemistry, 41(4), 451–467. doi:10.1021/jm970246n. View Source
